(R)-6-Methyl-1,6-diaza-spiro[3.4]octane
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Overview
Description
®-6-Methyl-1,6-diaza-spiro[34]octane is a chiral compound featuring a spirocyclic structure with a nitrogen atom at the spiro center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Methyl-1,6-diaza-spiro[3.4]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a ketone or aldehyde to form the spirocyclic structure. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-6-Methyl-1,6-diaza-spiro[3.4]octane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-6-Methyl-1,6-diaza-spiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the nitrogen atoms.
Scientific Research Applications
®-6-Methyl-1,6-diaza-spiro[3.4]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of ®-6-Methyl-1,6-diaza-spiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain nitrogen atoms in a heterocyclic structure and exhibit a range of biological activities.
Sulfonimidates: These sulfur-containing compounds have similar synthetic routes and applications in medicinal chemistry.
Spiro[5.5]undecane derivatives: These compounds feature spirocyclic structures with different heteroatoms and have been studied for their unique properties.
Uniqueness
®-6-Methyl-1,6-diaza-spiro[3.4]octane is unique due to its specific spirocyclic structure and the presence of nitrogen atoms at the spiro center. This gives it distinct chemical and biological properties compared to other similar compounds, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
(4R)-7-methyl-1,7-diazaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-5-3-7(6-9)2-4-8-7/h8H,2-6H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWQLQJAJSUMNW-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]2(C1)CCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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